molecular formula C17H19NO2 B1522659 2-(4-Butylbenzoyl)-6-methoxypyridine CAS No. 1187164-42-6

2-(4-Butylbenzoyl)-6-methoxypyridine

Cat. No. B1522659
CAS RN: 1187164-42-6
M. Wt: 269.34 g/mol
InChI Key: YVMNMUQDDFLAQV-UHFFFAOYSA-N
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Description

2-(4-Butylbenzoyl)-6-methoxypyridine is a heterocyclic organic compound that belongs to the family of pyridine derivatives. It has a molecular weight of 253.34 .


Synthesis Analysis

The synthesis of this compound involves the use of 4-Butylbenzoyl chloride, which is used in the synthesis of 2,5- bis [(4-butylbenzoyl)oxy]styrene . A direct and sustainable method for the introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C17H19NO . The InChI code for this compound is 1S/C17H19NO/c1-3-4-5-14-6-8-15(9-7-14)17(19)16-12-13(2)10-11-18-16/h6-12H,3-5H2,1-2H3 .

Scientific Research Applications

Oligodeoxyribonucleotide Synthesis

The use of protective groups in nucleoside chemistry, such as the 3-methoxy-4-phenoxybenzoyl group, for exocyclic amino group protection, highlights the importance of specific chemical functionalities in the synthesis of biologically relevant molecules. Such protective groups facilitate selective reactions and improve the stability of intermediates, essential for the synthesis of oligodeoxyribonucleotides, a crucial component in genetic research and therapeutic applications (Mishra & Misra, 1986).

Crystal Engineering

The study of intermolecular interactions within crystal structures, such as those involving 2-methoxybenzoic acid and bipyridine compounds, provides insights into the design of molecular materials with specific properties. Understanding these interactions is key to developing advanced materials for electronics, photonics, and pharmaceuticals (Qian & Liu, 2012).

Density Functional Theory (DFT) Studies

The cyclization of compounds under microwave irradiation and solvent-free conditions, leading to the synthesis of benzothiazoles, illustrates the role of DFT studies in predicting molecular structure and vibrational frequencies. These computational tools aid in understanding the physical and chemical properties of new compounds, facilitating their application in various scientific fields (Arslan & Algül, 2007).

Liquid Crystallinity and Hydrogen Bonding

Investigations into the formation of liquid crystalline phases through hydrogen bonding in mixtures containing bipyridines and carboxylic acids reveal the intricate balance of molecular interactions necessary to achieve desired materials' properties. Such studies are crucial for the development of new liquid crystal displays and other optical devices (Martinez-Felipe et al., 2016).

In Vitro Cytotoxicity and Molecular Structures

The synthesis and analysis of coordination complexes for understanding their in vitro cytotoxicity against cancer cells demonstrate the potential of metal-organic compounds in medicinal chemistry. Such research is pivotal for the development of new chemotherapeutic agents (Aliabadi et al., 2021).

Safety and Hazards

The safety data sheet for 4-Butylbenzoyl chloride, a related compound, indicates that it is combustible, causes severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(4-butylphenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-3-4-6-13-9-11-14(12-10-13)17(19)15-7-5-8-16(18-15)20-2/h5,7-12H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMNMUQDDFLAQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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